molecular formula C16H16N2O5S B11670175 2,6-dimethoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate

2,6-dimethoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate

Cat. No.: B11670175
M. Wt: 348.4 g/mol
InChI Key: DHDCTWJRADXEIE-RQZCQDPDSA-N
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Description

2,6-dimethoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate is an organic compound with the molecular formula C18H20N4O5S. This compound is characterized by its complex structure, which includes methoxy groups, a thiophene ring, and a hydrazinylidene moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxybenzaldehyde with thiophene-2-carbohydrazide under acidic conditions to form the hydrazone intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the hydrazone moiety can yield the corresponding hydrazine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

2,6-dimethoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate involves its interaction with various molecular targets. The hydrazone moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The thiophene ring may also contribute to its biological activity by interacting with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-4-methylphenol: Similar in structure but lacks the hydrazone and thiophene moieties.

    4-Allyl-2,6-dimethoxyphenol: Contains an allyl group instead of the hydrazone and thiophene moieties.

Uniqueness

2,6-dimethoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate is unique due to its combination of methoxy, hydrazone, and thiophene functionalities. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in simpler analogs .

Properties

Molecular Formula

C16H16N2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

[2,6-dimethoxy-4-[(E)-(thiophene-2-carbonylhydrazinylidene)methyl]phenyl] acetate

InChI

InChI=1S/C16H16N2O5S/c1-10(19)23-15-12(21-2)7-11(8-13(15)22-3)9-17-18-16(20)14-5-4-6-24-14/h4-9H,1-3H3,(H,18,20)/b17-9+

InChI Key

DHDCTWJRADXEIE-RQZCQDPDSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)C2=CC=CS2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)C2=CC=CS2)OC

Origin of Product

United States

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